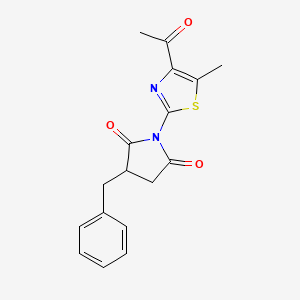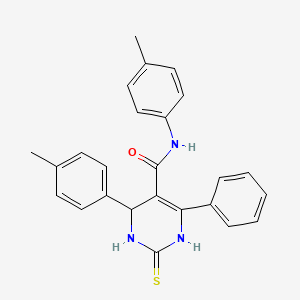![molecular formula C17H13Cl2N3O2S B12493051 N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B12493051.png)
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE is a complex organic compound that features a thiadiazole ring, a dichlorophenyl group, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The introduction of the 2,4-dichlorophenyl group is usually accomplished via a nucleophilic substitution reaction, where the thiadiazole ring reacts with a suitable dichlorobenzyl halide. The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dichlorophenyl)-2-methoxybenzamide: Similar structure but lacks the thiadiazole ring.
N-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the methoxybenzamide moiety.
Uniqueness
N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE is unique due to the presence of both the thiadiazole ring and the methoxybenzamide moiety, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H13Cl2N3O2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-24-14-5-3-2-4-12(14)16(23)20-17-22-21-15(25-17)8-10-6-7-11(18)9-13(10)19/h2-7,9H,8H2,1H3,(H,20,22,23) |
Clave InChI |
RJEMROHJALDBQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12492969.png)
![3-[4-imino-5,6-dimethyl-3-(2-methylpropyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B12492970.png)
![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12492981.png)
![4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)
![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)


![N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide](/img/structure/B12493035.png)

![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)
![Propyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12493044.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493047.png)
